

A Historical Perspective on the Traditional Medicinal Use of *Stevia rebaudiana*

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Compound of Interest

Compound Name: *Stevia Powder*

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical and traditional medicinal applications of *Stevia rebaudiana* Bertoni. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its ethnobotanical origins, traditional preparations, and the modern scientific investigations that seek to validate its historical uses. This document summarizes quantitative data in structured tables, details experimental protocols from cited literature, and provides visual representations of key biochemical pathways and workflows to facilitate a deeper understanding of stevia's therapeutic potential.

Ethnobotanical History and Traditional Uses

Stevia rebaudiana, a perennial shrub belonging to the Asteraceae family, is native to the Amambay Mountains region of South America, particularly in Paraguay and Brazil[1]. For centuries, the indigenous Guaraní peoples of this region have utilized the plant, which they called ka'a he'ê (meaning "sweet herb"), for both culinary and medicinal purposes[2][3][4]. The primary traditional use was as a natural sweetener for bitter local teas, such as yerba mate, and medicinal potions[1][2][3][5]. The leaves were either chewed for their sweet taste or dried and used to sweeten foods and beverages[2][3].

Beyond its sweetness, *Stevia* was a significant component of Guaraní traditional medicine. It was employed as a tonic to improve digestion, manage diabetes and hypoglycemia, and was used externally to maintain healthy skin[6]. Traditional applications extended to treating a wide

array of ailments, including fever, heartburn, hypertension, and microbial infections[1][7]. For external use, crushed fresh leaves were applied directly to the skin to treat minor wounds, burns, and infections[1]. This extensive traditional use laid the foundation for modern scientific inquiry into its pharmacological properties[4].

The knowledge of Stevia was largely confined to the indigenous populations until its "discovery" by Swiss botanist Moisés Santiago Bertoni in 1887, who first learned of the "very strange plant" from Indian guides[2][5]. This led to its broader recognition and eventual cultivation and commercialization worldwide[2].

Traditional Preparations and Modern Dosages

The leaves are the most therapeutically valuable part of the Stevia plant and are prepared in various forms for medicinal use.

- **Infusions and Teas:** This is the most common method of traditional preparation. Dried or fresh leaves are steeped in hot water to create a tea. This tea was consumed to regulate blood sugar, lower blood pressure, and as a general digestive aid[6][7][8]. In Paraguay, a tea made from the leaves is traditionally used to treat diabetes[7][8].
- **Poultices:** For topical applications, fresh Stevia leaves were crushed, often with a bit of water to create a paste, and applied directly to wounds, burns, and skin irritations to promote healing and prevent infection[1][9].
- **Tinctures:** It was also believed that soaking the leaves in alcohol to create a tincture could enhance the plant's benefits for cardiovascular function[1].
- **Powdered Leaf:** The dried leaves are often ground into a powder, which can be used for sweetening or for its medicinal properties[10].

While precise historical recipes are not well-documented, modern clinical and preclinical studies investigating these traditional uses have established specific dosages. The following tables summarize this quantitative data.

Table 1: Traditional and Investigational Dosages of Stevia rebaudiana

| Preparation/Compound | Application/Condition | Dosage | Source |
|---------------------------|-------------------------|-----------------------------------|----------------------|
| Standard Leaf Infusion | Diabetes, Hypertension | 1 cup, 2 to 3 times daily | [11] |
| Stevia Leaf Powder | Type 2 Diabetes | 1 g for 60 days | [11] |
| Crude Stevioside | Mild Hypertension | 3.75 - 15.0 mg/kg/day | [6] |
| Purified Stevioside | Hypertension | 250 mg, 3 times daily for 1 year | [9] |
| Purified Stevioside | Hypertension | 500 mg, 3 times daily for 2 years | [11] |
| Aqueous Extract (Topical) | Wound Healing (in mice) | 150, 250, and 500 mg/kg b.w. | [12] |
| Ethanollic Extract (Oral) | Inflammation (in rats) | 200 and 400 mg/kg b.w. | |

Experimental Protocols

Scientific validation of stevia's traditional uses involves various experimental procedures, from the extraction of bioactive compounds to in vitro and in vivo pharmacological assays.

A common protocol for the extraction and purification of steviol glycosides from dried leaves involves the following steps:

- **Hot Water Extraction:** Powdered, dried Stevia leaves (e.g., 50 g) are extracted with distilled water (e.g., 750 ml) at an elevated temperature (e.g., 70-80°C) for several hours (e.g., 4 hours).
- **Filtration:** The aqueous extract is cooled and filtered under a vacuum to remove solid plant material.
- **Decolorization & Impurity Removal:**

- Electrocoagulation: To remove chlorophyll, a direct current is passed through the extract using aluminum electrodes, with an electrolyte like NaCl added.
- Ion Exchange Chromatography: The extract is passed through cation and anion exchange resins to remove ionic impurities.
- Activated Charcoal Treatment: The solution is treated with activated charcoal to adsorb pigments and other non-polar impurities.
- Isolation: The purified solution is often subjected to techniques like butanol extraction, followed by vacuum evaporation to crystallize the steviol glycosides.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify a wide range of phytochemicals in stevia extracts.

- Sample Preparation: A crude extract (e.g., methanolic extract) is prepared, evaporated to dryness, and re-dissolved in a suitable solvent like methanol. The solution is then filtered through a microfilter (e.g., 0.22 μm).
- GC-MS System: An Agilent 7890A GC system coupled with a 5975C mass spectrometer is a typical setup.
- Column: A capillary column such as a 5% Phenyl Methyl Siloxane column is used for separation.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Temperature Program: The oven temperature is programmed to ramp up gradually, for example, starting at 60°C and increasing to 280°C at a rate of 10°C/min, to allow for the separation of compounds with different boiling points.
- Compound Identification: The mass spectra of the separated compounds are compared against a spectral library, such as that from the National Institute of Standards and Technology (NIST), for identification.

This assay evaluates the ability of a stevia extract to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

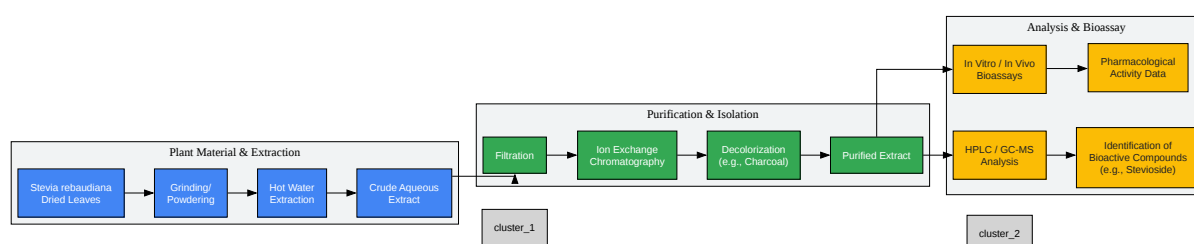
- Preparation: Ethanolic extracts of Stevia leaves are prepared and dried.
- Assay Kit: A colorimetric COX (ovine) inhibitor screening assay kit is used.
- Procedure: The assay measures the peroxidase activity of COX. The reaction involves the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2.
- Measurement: The absorbance of the oxidized TMPD is measured colorimetrically at a specific wavelength (e.g., 590 nm).
- Analysis: The inhibitory activity of the stevia extract on both COX-1 and COX-2 isozymes is calculated and compared to a standard inhibitor like Celecoxib.

This protocol describes a double-blind, placebo-controlled study to evaluate the effect of stevioside on human hypertension.

- Subject Recruitment: Hypertensive subjects (e.g., diastolic blood pressure between 95 and 110 mmHg) are recruited for the study.
- Study Design: A multicentre, randomized, double-blind, placebo-controlled design is employed.
- Treatment: Subjects are randomly assigned to receive either capsules containing purified stevioside (e.g., 250 mg) or a placebo, administered three times daily for a period of one to two years.
- Blood Pressure Measurement: Blood pressure is measured at regular intervals (e.g., monthly) by trained personnel using a standard mercury sphygmomanometer after a rest period. The mean of three consecutive measurements is used for analysis.
- Data Collection: In addition to blood pressure, other parameters such as blood biochemistry (lipids, glucose) and quality of life assessments are monitored throughout the study.
- Statistical Analysis: The changes in systolic and diastolic blood pressure between the stevioside and placebo groups are statistically analyzed to determine efficacy.

Visualizing Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the extraction, analysis, and bio-activity screening of *Stevia rebaudiana*.

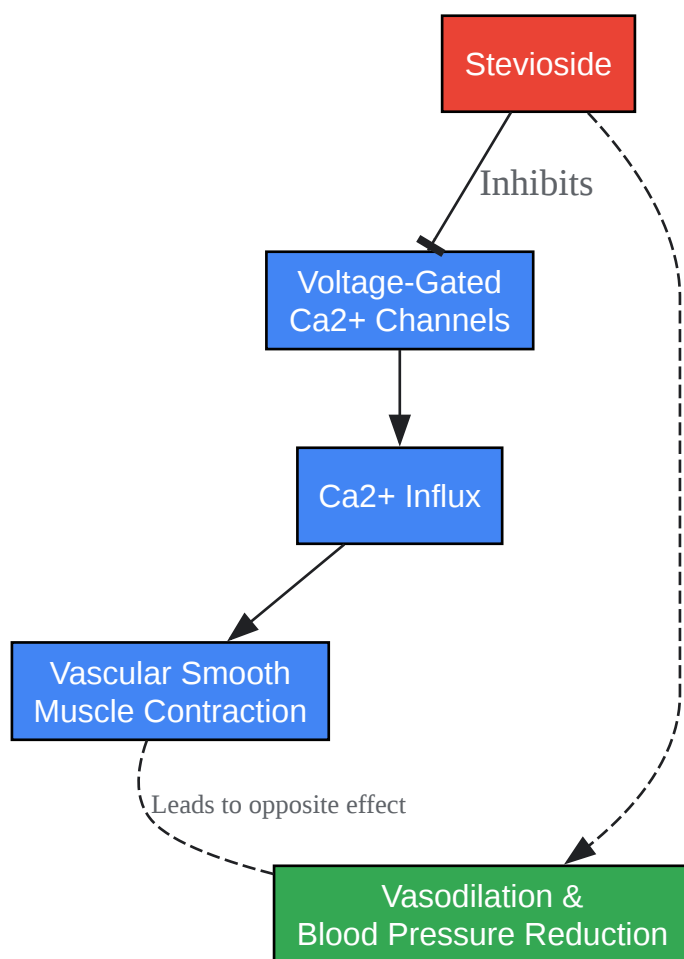


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Fig. 1: Experimental workflow for Stevia analysis.

The therapeutic effects of stevia's bioactive compounds, such as stevioside, are mediated through various signaling pathways.

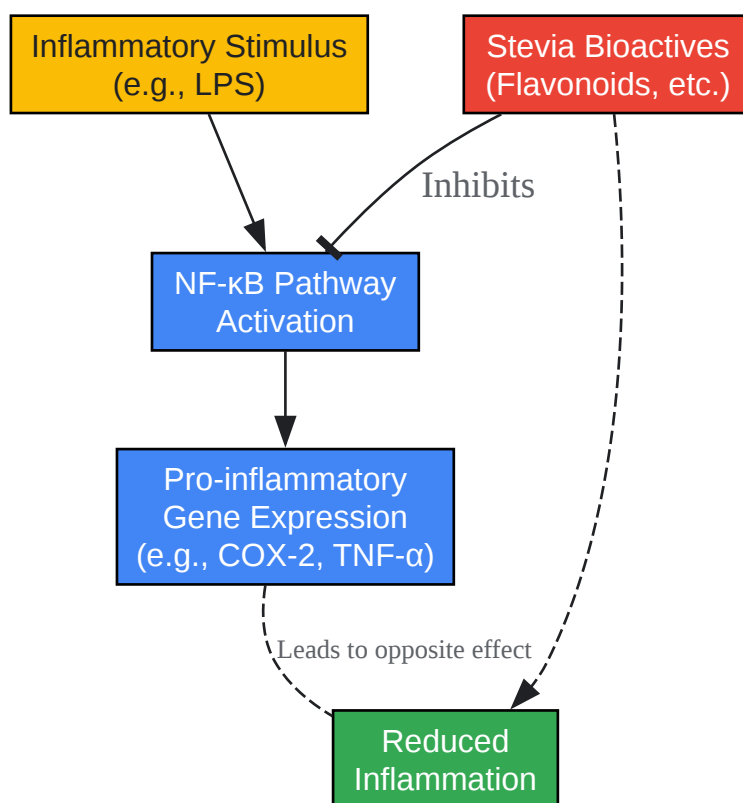
Antihypertensive Mechanism: Stevioside induces vasodilation by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells.



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Fig. 2: Antihypertensive action of Stevioside.

Anti-Inflammatory Mechanism: Stevia extracts have been shown to inhibit the NF- κ B signaling pathway, a key regulator of inflammation.



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Fig. 3: Anti-inflammatory action of Stevia.

Conclusion

The historical use of *Stevia rebaudiana* in traditional medicine, particularly by the Guaraní people of South America, provides a rich foundation for modern pharmacological research. Traditional knowledge has guided scientists to investigate its anti-diabetic, antihypertensive, anti-inflammatory, and antimicrobial properties. The data presented in this guide, from traditional preparation methods to detailed experimental protocols and molecular pathways, underscores the transition of Stevia from a folk remedy to a subject of intense scientific investigation. The continued exploration of its bioactive compounds and their mechanisms of action holds significant promise for the development of new therapeutic agents and functional foods.

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